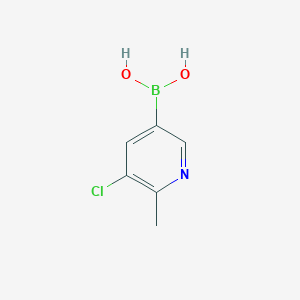

(5-Chloro-6-methylpyridin-3-YL)boronic acid

Description

(5-Chloro-6-methylpyridin-3-yl)boronic acid (CAS: 872041-86-6), also referred to as 6-chloro-5-methylpyridine-3-boronic acid in some literature , is a pyridinyl boronic acid derivative. Its molecular formula is C₆H₇BClNO₂ (molecular weight: 171.39 g/mol), featuring a pyridine ring substituted with chlorine at position 5 (or 6, depending on numbering conventions), a methyl group at position 6 (or 5), and a boronic acid (-B(OH)₂) group at position 2. This compound exhibits a melting point of 180–183°C and is typically available at ≥95% purity for research applications .

Boronic acids like this are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and in sensing applications due to their reversible diol-binding properties .

Properties

IUPAC Name |

(5-chloro-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKINFYFJFHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252638 | |

| Record name | B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-66-1 | |

| Record name | B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 5-chloro-6-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (5-Chloro-6-methylpyridin-3-YL)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-6-methylpyridin-3-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various aryl or vinyl halides to form carbon-carbon bonds. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), amines, and solvents (e.g., methanol).

Petasis Reaction: Amines, aldehydes, and solvents (e.g., dichloromethane).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: (5-Chloro-6-methylpyridin-3-YL)boronic acid is widely used in organic synthesis for constructing complex molecules through cross-coupling reactions. It serves as a building block for various heterocyclic compounds and natural product analogs.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting kinases and other enzymes. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents.

Industry: In the industrial sector, (5-Chloro-6-methylpyridin-3-YL)boronic acid is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in creating materials with unique properties.

Mechanism of Action

The mechanism by which (5-Chloro-6-methylpyridin-3-YL)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with metal catalysts (e.g., palladium) to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares (5-chloro-6-methylpyridin-3-yl)boronic acid with structurally similar pyridinyl boronic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Binding Affinity

Electron-Withdrawing vs. Electron-Donating Groups

- (5-Chloro-6-methylpyridin-3-yl)boronic Acid: Chlorine (electron-withdrawing) lowers the pKa of the boronic acid group, enhancing its diol-binding capacity at physiological pH .

(6-Chloro-5-fluoropyridin-3-yl)boronic Acid (CAS: 1072946-66-7):

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid (CAS: 205240-63-7):

Steric and Electronic Modifications

(5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (CAS: 856250-60-7):

5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic Acid (CAS: 2225173-79-3):

Physicochemical Properties

Suzuki-Miyaura Cross-Coupling

- The chloro and methyl substituents in (5-chloro-6-methylpyridin-3-yl)boronic acid balance reactivity and steric effects, making it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals .

- Comparatively, trifluoromethyl-substituted analogs (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) are preferred in fluorinated drug candidates but require co-solvents like ethanol due to poor solubility .

Diol Sensing and Molecular Recognition

- The chloro group in (5-chloro-6-methylpyridin-3-yl)boronic acid enhances glucose-binding efficiency compared to methoxy-substituted analogs, as seen in electrochemical sensors .

- Fluorinated derivatives (e.g., 6-chloro-5-fluoropyridin-3-yl) show superior binding to catechols but are less stable in aqueous buffers .

Medicinal Chemistry

Biological Activity

(5-Chloro-6-methylpyridin-3-YL)boronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids, including (5-Chloro-6-methylpyridin-3-YL)boronic acid, are known for their ability to form reversible covalent bonds with diols, which is crucial for their interaction with biological macromolecules. This property enables them to act as enzyme inhibitors, particularly against serine proteases and kinases, thereby modulating various biochemical pathways critical for cell function and survival.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor by binding to the active sites of enzymes, preventing substrate access and subsequent catalytic activity.

- Signal Modulation: It influences signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Reversible Binding: The reversible nature of its interactions allows for dynamic regulation of enzyme activity, which can be advantageous in therapeutic contexts.

Anticancer Properties

Research indicates that (5-Chloro-6-methylpyridin-3-YL)boronic acid exhibits potential anticancer properties. It has been shown to inhibit proteasomal activity, which is vital for regulating protein degradation pathways involved in cancer progression.

- Case Study: A study demonstrated that derivatives of boronic acids could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through proteasome inhibition.

3. Comparative Analysis

To better understand the unique properties of (5-Chloro-6-methylpyridin-3-YL)boronic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (5-Chloro-2-methoxy-6-methylpyridine) | Methoxy group at the 2-position | Enhanced solubility and bioavailability |

| (5-Bromo-6-methylpyridin-3-YL) | Bromine substitution | Different electronic properties affecting reactivity |

| (5-Chloro-6-(methylthio)pyridin-3-YL) | Methylthio group | Potentially different interaction profiles with enzymes |

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of boronic acids.

4. Therapeutic Applications

The therapeutic implications of (5-Chloro-6-methylpyridin-3-YL)boronic acid are broad, particularly in oncology and infectious disease treatment:

- Cancer Therapy: Its ability to inhibit proteasomes may provide a basis for developing novel anticancer agents targeting specific malignancies.

- Drug Development: The compound's unique binding characteristics make it a valuable scaffold for designing inhibitors against various biological targets.

5. Future Directions

Further research is essential to fully elucidate the pharmacological profile of (5-Chloro-6-methylpyridin-3-YL)boronic acid. Future studies should focus on:

- In Vivo Studies: Evaluating its efficacy and safety in animal models.

- Mechanistic Studies: Investigating specific molecular targets and pathways affected by this compound.

- Structural Optimization: Developing derivatives with improved potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.